![molecular formula C16H24N6O2S B5394710 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5394710.png)
4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is also known as PD173955 and belongs to the class of pyrimidine-based kinase inhibitors. PD173955 is a potent inhibitor of the epidermal growth factor receptor (EGFR) and has been shown to have anti-tumor activity in preclinical studies.
Mecanismo De Acción
PD173955 exerts its anti-tumor effects by inhibiting the activity of EGFR, which is a transmembrane receptor tyrosine kinase that plays a key role in the regulation of cell growth and survival. EGFR is overexpressed in many types of cancer, and its inhibition leads to the inhibition of downstream signaling pathways that promote cell proliferation and survival.
Biochemical and Physiological Effects:
PD173955 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit the migration and invasion of cancer cells, which are important processes involved in metastasis. PD173955 has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PD173955 is a potent and selective inhibitor of EGFR, which makes it an attractive candidate for cancer therapy. However, its efficacy in clinical trials has been limited due to the development of drug resistance and toxicity issues. In addition, the synthesis of PD173955 is complex and requires multiple steps, which makes it challenging to produce on a large scale.
Direcciones Futuras
Future research on PD173955 could focus on the development of more efficient synthesis methods that can improve the yield and purity of the final product. In addition, the identification of biomarkers that can predict the response to PD173955 could help to improve patient selection and treatment outcomes. Finally, the combination of PD173955 with other targeted therapies or immunotherapies could enhance its anti-tumor effects and overcome drug resistance.
Métodos De Síntesis
PD173955 can be synthesized using a multi-step process that involves the condensation of 4,5-dimethylimidazole-1-carboxaldehyde with 4-(propylsulfonyl)-1-piperazinecarboxylic acid followed by cyclization with cyanamide and subsequent reaction with 2-chloro-6-(4-piperazinyl)pyrimidine. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
PD173955 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, PD173955 has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical studies.
Propiedades
IUPAC Name |
4-(4,5-dimethylimidazol-1-yl)-6-(4-propylsulfonylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O2S/c1-4-9-25(23,24)21-7-5-20(6-8-21)15-10-16(18-11-17-15)22-12-19-13(2)14(22)3/h10-12H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUFHJFQEQYFTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=NC(=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.